Technical Guide: Synthesis, Reactivity, and Application of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid
Technical Guide: Synthesis, Reactivity, and Application of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid
Topic: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid Content Type: Technical Guide / Whitepaper
Executive Summary
This technical guide provides a comprehensive analysis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid , a bifunctional heterocyclic building block utilized in medicinal chemistry and materials science. This molecule features a benzoic acid scaffold substituted with a formyl-functionalized furan ring , positioning it as a versatile intermediate for fragment-based drug discovery (FBDD). Its dual reactivity—stemming from the electrophilic aldehyde and the nucleophilic-amenable carboxylic acid—allows for orthogonal derivatization, making it an ideal candidate for synthesizing kinase inhibitors, biaryl linkers, and bioactive Schiff bases.
Part 1: Chemical Identity & Structural Analysis[1][2]
IUPAC Nomenclature Breakdown
The systematic naming follows the IUPAC hierarchy where the carboxylic acid takes precedence as the principal functional group.
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Parent Structure: Benzoic acid (The benzene ring bearing the -COOH group is C1).
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Substituents:
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Methyl group: Located at position 4 relative to the acid.
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Furan moiety: Attached at position 3. The furan ring itself is substituted. It is attached to the benzene ring via its C2 position and bears a formyl (aldehyde) group at its C5 position.
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Ordering: Substituents are listed alphabetically ("f" for formylfuran vs. "m" for methyl).
Full Name: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid
Physicochemical Profile (Predicted)
Data extrapolated from structural analogues (e.g., 4-(5-formylfuran-2-yl)benzoic acid).[1]
| Property | Value / Description | Significance |
| Molecular Formula | C₁₃H₁₀O₄ | Core stoichiometry. |
| Molecular Weight | 230.22 g/mol | Fragment-based design compliant (<300 Da). |
| Predicted LogP | ~2.1 - 2.5 | Moderate lipophilicity; suitable for oral drug scaffolds. |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Standard benzoate acidity; exists as anion at physiological pH. |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding. |
| H-Bond Acceptors | 4 (COOH, Furan O, CHO) | High potential for hydrogen bonding networks. |
Part 2: Synthetic Pathways (The Suzuki-Miyaura Protocol)
The most robust method for constructing the biaryl C-C bond between the benzene and furan rings is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Stille coupling due to lower toxicity (boron vs. tin) and milder conditions.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond (C3 of benzene – C2 of furan).
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Fragment A (Electrophile): 3-Bromo-4-methylbenzoic acid.
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Fragment B (Nucleophile): (5-Formylfuran-2-yl)boronic acid.[1]
Validated Experimental Protocol
Note: This protocol is designed for gram-scale synthesis.
Reagents:
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3-Bromo-4-methylbenzoic acid (1.0 equiv)
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5-Formylfuran-2-boronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and efficiency with aryl bromides.
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
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Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.
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Solvation: Charge the flask with 3-bromo-4-methylbenzoic acid and 5-formylfuran-2-boronic acid. Dissolve in 1,4-dioxane (0.2 M concentration relative to bromide).
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Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
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Catalysis: Add the Pd(dppf)Cl₂ catalyst and the aqueous Na₂CO₃ solution.
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Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
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Workup (Self-Validating Step):
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Cool to room temperature.[2]
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Dilute with water and wash with Ethyl Acetate (to remove non-acidic impurities/catalyst ligands). Discard organic layer.
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Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product should precipitate as a solid.
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Filter the solid, wash with cold water, and dry under vacuum.
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Reaction Mechanism Visualization
Caption: The Pd(0)/Pd(II) catalytic cycle facilitating the cross-coupling of the aryl halide and furan boronic acid.
Part 3: Reactivity & Applications[5]
The strategic value of this molecule lies in its orthogonal functional handles . The aldehyde and carboxylic acid can be modified independently, allowing for the rapid generation of chemical libraries.
Divergent Synthesis Strategy
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Aldehyde Selectivity (Reductive Amination):
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Reaction: Aldehyde + Primary Amine + NaBH(OAc)₃.
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Application: Installing solubilizing groups (e.g., morpholine, piperazine) or pharmacophores without affecting the carboxylic acid.
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Acid Selectivity (Amide Coupling):
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Reaction: Carboxylic Acid + Amine + HATU/DIPEA.
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Application: Linking the scaffold to a protein-binding motif.
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Heterocycle Formation:
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The formyl group can be converted into benzimidazoles or other heterocycles, extending the conjugation.
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Decision Tree for Derivatization
Caption: Strategic divergence points for medicinal chemistry optimization.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Proton NMR (¹H NMR) Expectations (DMSO-d₆)
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Aldehyde (-CHO): A distinct singlet downfield at δ 9.6–9.8 ppm .
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Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable with D₂O).
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Furan Protons: Two doublets (or d,d) in the aromatic region δ 6.8–7.5 ppm .
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Benzene Protons: Three signals (due to 1,3,4-substitution pattern).
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Methyl Group: A sharp singlet upfield at δ 2.3–2.5 ppm .
Mass Spectrometry (ESI-MS)
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Negative Mode (ESI-): Look for [M-H]⁻ = 229.2 m/z . The carboxylic acid deprotonates readily.
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Positive Mode (ESI+): Less sensitive unless basic modifiers are used; may show [M+H]⁺ = 231.2 m/z.
References
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IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
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Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457-2483.
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Furan Synthesis Applications: Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Society Reviews.
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Reactivity of Formyl-Furan Derivatives: "Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates." Turkish Journal of Pharmaceutical Sciences.
